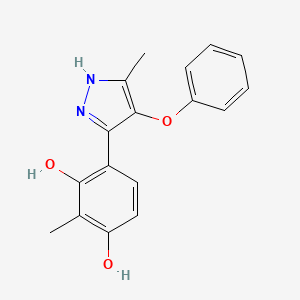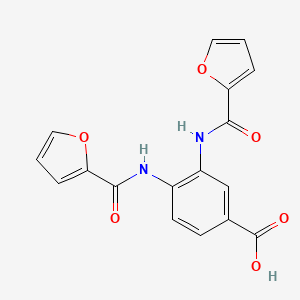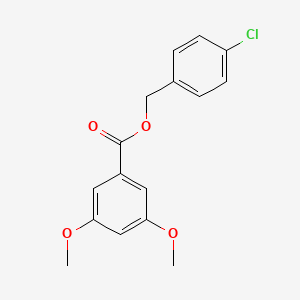![molecular formula C16H21N3OS B5650696 N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide" often involves complex synthetic routes due to the presence of multiple functional groups. For example, the synthesis of related pyrazole carboxamides involves the identification and differentiation of isomers, with specific synthetic routes leading to the targeted compound. Such processes require a thorough understanding of organic synthesis techniques, including condensation reactions and regioselective transformations (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like "N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide" is characterized by techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide detailed information on the compound's conformation, bond lengths, and angles, contributing to a comprehensive understanding of its three-dimensional structure. Studies involving similar compounds have elucidated the crystal and molecular structures, highlighting the significance of hydrogen bond interactions in stabilizing the structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide" and similar compounds is influenced by the functional groups present in the molecule. For instance, the pyrazole moiety can participate in various chemical reactions, including electrophilic substitutions and cycloadditions. The thiophene ring, with its aromatic character, can undergo reactions typical for aromatic systems, such as Suzuki cross-coupling reactions (Ahmad et al., 2021).
properties
IUPAC Name |
N-cyclopropyl-5-[1-(3-methylbutyl)pyrazol-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)7-8-19-10-12(9-17-19)14-5-6-15(21-14)16(20)18-13-3-4-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIGDNKSJMSCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C2=CC=C(S2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)
![8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650618.png)


![3-{2-[4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5650628.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine](/img/structure/B5650629.png)

![(4-hydroxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5650640.png)
![ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5650642.png)
![N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine](/img/structure/B5650654.png)
![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)
![3-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5650679.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)